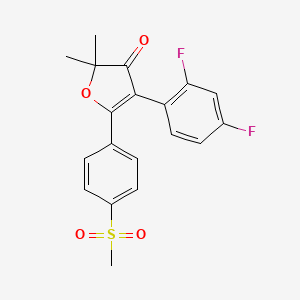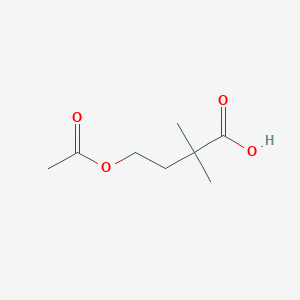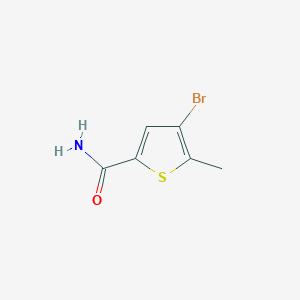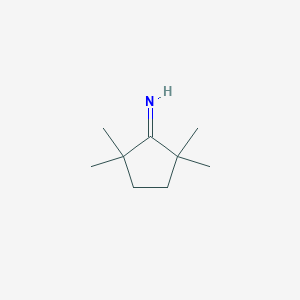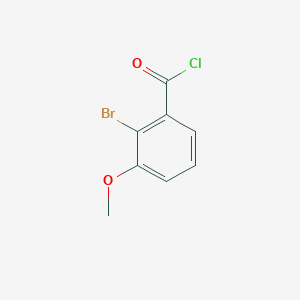
2-Bromo-3-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxybenzoyl chloride typically involves the bromination of 3-methoxybenzoyl chloride. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed to form 2-Bromo-3-methoxybenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 2-Bromo-3-methoxybenzoic acid.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-3-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various synthetic applications to introduce the benzoyl group into target molecules. The bromine atom can also participate in further functionalization reactions, enhancing the versatility of the compound .
Comparison with Similar Compounds
3-Methoxybenzoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzoyl chloride: Has a different substitution pattern, affecting its reactivity and applications.
2-Methoxybenzoyl chloride: Similar structure but without the bromine atom, leading to different chemical behavior.
Uniqueness: 2-Bromo-3-methoxybenzoyl chloride is unique due to the presence of both bromine and methoxy substituents, which confer distinct reactivity and enable diverse synthetic transformations. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
440123-68-2 |
|---|---|
Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.49 g/mol |
IUPAC Name |
2-bromo-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6BrClO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3 |
InChI Key |
MMZKZHHQOSLHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Br)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)

![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)


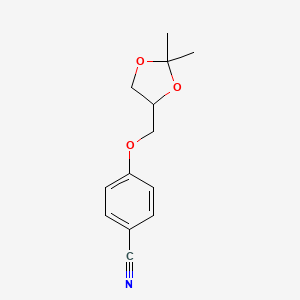

![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)

